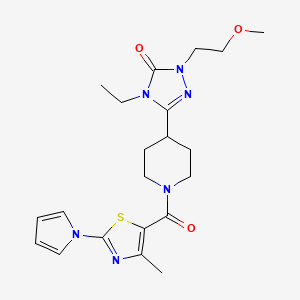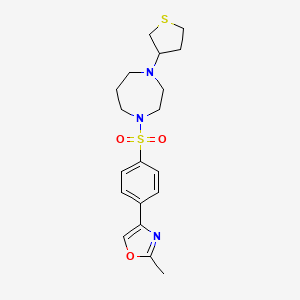
N1-(4-fluorophenyl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorophenyl)-N2-isopropyloxalamide, also known as FPOP, is a chemical compound that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a variety of applications in biochemistry and biophysics.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
- Study on Supramolecules: A study by Ferrer et al. (2010) explored the use of a related rigid fluorinated ligand in the synthesis of supramolecular species. These species contained diphosphane or ethylenediamine Pd(II) and Pt(II) fragments, offering insights into molecular structures and equilibria (Ferrer et al., 2010).
Fluorescence Microscopy
- Molecular Rotor for Viscosity Measurement: Kuimova et al. (2008) developed a method for measuring local microviscosity in biological systems using fluorescence lifetime imaging. This method uses a molecular rotor derived from a related compound, showing strong correlation with medium viscosity (Kuimova et al., 2008).
Chemical Sensors
- Selective and Dual Responsive Test Paper Sensor: A study by Das et al. (2012) reported on a colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in neutral water. The sensor utilized a compound structurally similar to N1-(4-fluorophenyl)-N2-isopropyloxalamide, highlighting its application in environmental monitoring (Das et al., 2012).
Cell Imaging
- Visualization of Lipid Droplets and Mitochondria: Benčić et al. (2019) used a derivative of N1-(4-fluorophenyl)-N2-isopropyloxalamide for selective visualization of lipid droplets and mitochondria in cancer cell lines. This application in fluorescence microscopy is significant for biological and medical research (Benčić et al., 2019).
Gene Delivery
- Fluorescent Gene Vectors: You et al. (2014) synthesized star polycations with a central fluorophore for gene delivery. These polymers efficiently condensed DNA into nanoparticles and demonstrated potential in live cell imaging and gene therapy (You et al., 2014).
Solid-State Emission
- Crystal Structures and Emission Behaviors: Research by Karasawa et al. (2014) focused on N,N-R-Phenyl-7-amino-2,4-trifluoromethylquinoline derivatives, demonstrating the effects of molecular arrangements on solid-state emission. These findings are relevant for materials science and photophysics (Karasawa et al., 2014).
Fluorescent Indicators
- Advances in BODIPY-Based Indicators: Boens et al. (2012) reviewed the use of BODIPY, a fluorophore related to N1-(4-fluorophenyl)-N2-isopropyloxalamide, in the design of fluorescent indicators for various applications, highlighting its versatility in chemical and biological sensing (Boens et al., 2012).
Virus Detection
- Methods for Counting Viruses in Aquatic Systems: A study by Bettarel et al. (2000) compared various nucleic acid labeling methods for virus detection. It included fluorochromes like DAPI and YOPRO-1, relevant for environmental virology and water quality monitoring (Bettarel et al., 2000).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXRHBWVQVDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-isopropyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)
![2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B2839307.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2839311.png)


![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2839315.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2839319.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide](/img/structure/B2839320.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2839322.png)
![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2839326.png)